LogP and TPSA Values for 2-Amino-5-bromo-3-chlorobenzaldehyde vs. 2-Amino-5-bromobenzaldehyde
In drug discovery, the lipophilicity (LogP) and polar surface area (TPSA) of an intermediate are critical predictors of membrane permeability and solubility. 2-Amino-5-bromo-3-chlorobenzaldehyde has a calculated LogP of 2.88 and a TPSA of 43.09 Ų, which is a quantifiable difference from the less lipophilic and smaller surface area of its non-chlorinated analog, 2-amino-5-bromobenzaldehyde, which has a predicted LogP of 1.7-2.0 [1].
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | LogP = 2.88; TPSA = 43.09 Ų |
| Comparator Or Baseline | 2-Amino-5-bromobenzaldehyde (CAS 29124-57-0); predicted LogP ≈ 1.7-2.0 |
| Quantified Difference | Target compound is more lipophilic (ΔLogP ≈ +0.88 to +1.18) |
| Conditions | Computationally predicted values |
Why This Matters
The higher LogP value of 2-amino-5-bromo-3-chlorobenzaldehyde directly indicates altered membrane permeability, which is a key differentiator when selecting building blocks for the synthesis of cell-permeable small molecule probes or central nervous system drug candidates.
- [1] ChemSpider. (n.d.). 2-Amino-5-bromobenzaldehyde. View Source
